Cas no 334490-71-0 (2-Butoxy-5-iodo-nicotinic acid)

2-Butoxy-5-iodo-nicotinic acid structure
334490-71-0 structure
Product Name:2-Butoxy-5-iodo-nicotinic acid
CAS No:334490-71-0
MF:C10H12INO3
MW:321.111655235291
CID:1457903
PubChem ID:11558796
Update Time:2025-07-18

2-Butoxy-5-iodo-nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 2-butoxy-5-iodo-
    • 2-butoxy-5-iodopyridine-3-carboxylic acid
    • 2-Butoxy-5-iodo-nicotinic acid
    • 334490-71-0
    • 2-n-Butoxy-5-iodopyridine-3-carboxylic acid
    • MFCD11227173
    • SCHEMBL6624693
    • 5-iodo-2-butoxynicotinic acid
    • DTXSID30468598
    • GODXSVXXWPBSEV-UHFFFAOYSA-N
    • 2-butoxy-5-iodonicotinic acid
    • Inchi: 1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14)
    • InChI Key: GODXSVXXWPBSEV-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(C(=O)O)=C1)OCCCC

Computed Properties

  • Exact Mass: 320.98576
  • Monoisotopic Mass: 320.98619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • PSA: 59.42

2-Butoxy-5-iodo-nicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B114560-250mg
2-Butoxy-5-iodo-nicotinic acid
334490-71-0
250mg
$ 395.00 2022-06-07
TRC
B114560-500mg
2-Butoxy-5-iodo-nicotinic acid
334490-71-0
500mg
$ 650.00 2022-06-07

Additional information on 2-Butoxy-5-iodo-nicotinic acid

Introduction to 2-Butoxy-5-iodo-nicotinic acid (CAS No. 334490-71-0)

2-Butoxy-5-iodo-nicotinic acid (CAS No. 334490-71-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes a butoxy group and an iodine atom attached to a nicotinic acid backbone. The combination of these functional groups imparts unique properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-Butoxy-5-iodo-nicotinic acid is defined by its molecular formula, C11H12INO3. The presence of the butoxy group (C4H9O-) and the iodine atom (I) on the nicotinic acid scaffold (C6H4(NO2)COOH) provides a balance of lipophilicity and reactivity that is crucial for its biological activity. This structure allows the compound to interact with specific biological targets, such as receptors and enzymes, with high affinity and selectivity.

In recent years, 2-Butoxy-5-iodo-nicotinic acid has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission, cognitive function, and pain modulation. Studies have shown that compounds with a similar structure to 2-Butoxy-5-iodo-nicotinic acid can modulate nAChR activity, making them promising candidates for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Beyond its potential as a therapeutic agent, 2-Butoxy-5-iodo-nicotinic acid has also been explored for its use in radiolabeling and imaging studies. The iodine atom in the molecule can be readily substituted with radioisotopes such as iodine-123 or iodine-125, which are commonly used in nuclear medicine for diagnostic imaging. This property makes 2-Butoxy-5-iodo-nicotinic acid a valuable tool for studying receptor distribution and function in vivo.

The synthesis of 2-Butoxy-5-iodo-nicotinic acid involves several well-established chemical reactions. One common approach is to start with 5-bromo-nicotinic acid, which undergoes a substitution reaction with butanol to form 2-butoxy-5-bromo-nicotinic acid. This intermediate is then subjected to a halogen exchange reaction using sodium iodide to introduce the iodine atom. The resulting compound can be further purified using techniques such as column chromatography or recrystallization.

The physicochemical properties of 2-Butoxy-5-iodo-nicotinic acid, including its solubility, stability, and melting point, have been extensively characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For example, the compound's solubility in organic solvents such as dimethyl sulfoxide (DMSO) makes it suitable for use in cell culture experiments and drug screening assays.

In addition to its potential therapeutic and imaging applications, 2-Butoxy-5-iodo-nicotinic acid has also been studied for its effects on cellular processes. Research has shown that this compound can influence cell signaling pathways involved in inflammation, apoptosis, and cell proliferation. These findings suggest that 2-Butoxy-5-iodo-nicotinic acid may have broader applications beyond its primary targets.

The safety profile of 2-Butoxy-5-iodo-nicotinic acid is an important consideration for its use in pharmaceutical development. Preclinical studies have demonstrated that the compound exhibits low toxicity at relevant concentrations. However, further research is needed to fully understand its long-term effects and potential side effects in humans.

In conclusion, 2-Butoxy-5-iodo-nicotinic acid (CAS No. 334490-71-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable candidate for the development of novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

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